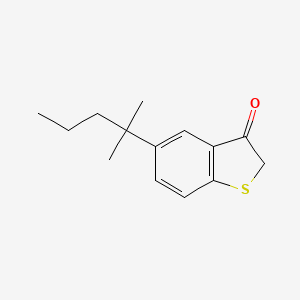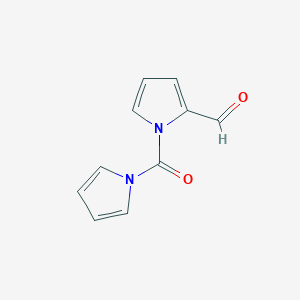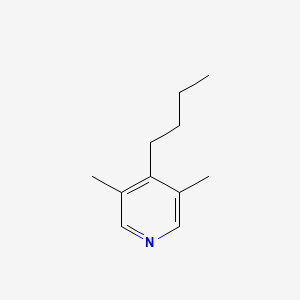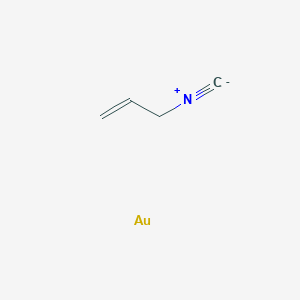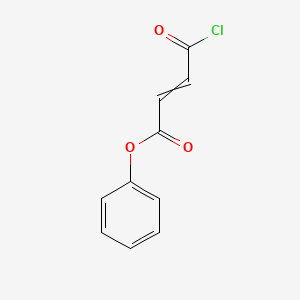
Dimethyl 2-bromo-2,4,4-trimethylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-bromo-2,4,4-trimethylpentanedioate is an organic compound with the molecular formula C11H19BrO4. It is a brominated ester derivative of pentanedioic acid, characterized by the presence of two methyl ester groups and a bromine atom attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-2,4,4-trimethylpentanedioate can be synthesized through several methods. One common approach involves the bromination of dimethyl 2,4,4-trimethylpentanedioate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-bromo-2,4,4-trimethylpentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Ester Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with the nucleophile replacing the bromine atom.
Reduction: Dimethyl 2-hydroxy-2,4,4-trimethylpentanedioate.
Ester Hydrolysis: 2-bromo-2,4,4-trimethylpentanedioic acid.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-bromo-2,4,4-trimethylpentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a building block for designing novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl 2-bromo-2,4,4-trimethylpentanedioate depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon center. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-chloro-2,4,4-trimethylpentanedioate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 2-iodo-2,4,4-trimethylpentanedioate: Similar structure but with an iodine atom instead of bromine.
Dimethyl 2,4,4-trimethylpentanedioate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Dimethyl 2-bromo-2,4,4-trimethylpentanedioate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility.
Eigenschaften
CAS-Nummer |
110627-98-0 |
|---|---|
Molekularformel |
C10H17BrO4 |
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
dimethyl 2-bromo-2,4,4-trimethylpentanedioate |
InChI |
InChI=1S/C10H17BrO4/c1-9(2,7(12)14-4)6-10(3,11)8(13)15-5/h6H2,1-5H3 |
InChI-Schlüssel |
KEOIVUMSBWRYDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(C)(C(=O)OC)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
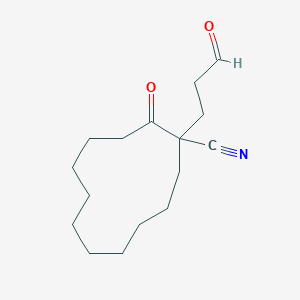

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

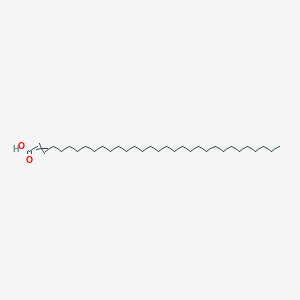
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
